molecular formula C14H10ClNO2 B106263 3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one CAS No. 956-92-3

3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one

Cat. No. B106263
CAS RN: 956-92-3
M. Wt: 259.69 g/mol
InChI Key: IVITWRDKZBYCCW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one, also known as 3CP-2DIH-3HO-1H-I, is an organic compound with a variety of applications in scientific research. It is a type of heterocyclic compound, meaning it contains at least one atom of a different element in its ring structure. 3CP-2DIH-3HO-1H-I has been studied extensively in recent years due to its potential to be used in various scientific and medical applications.

Scientific Research Applications

Environmental Impact and Toxicity

Chlorophenols, including compounds like 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, have been evaluated for their consequences on the aquatic environment. These compounds generally exhibit moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure can be considerable, especially for derivatives such as 2,4-dichlorophenol. The persistence of chlorophenols in the environment can vary from low to moderate to high, depending on the presence of adapted microflora capable of biodegrading these compounds and environmental conditions. Bioaccumulation is expected to be low, but a notable characteristic of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).

Degradation and Remediation

The degradation of chlorophenols, such as through processes involving zero valent iron (ZVI) and iron-based bimetallic systems, has been a significant focus of research. These systems can efficiently dechlorinate chlorophenols through dechlorination, sorption, and co-precipitation. Although ZVI is commonly used for dechlorination, its long-term reactivity can be limited due to surface passivation. However, bimetallic systems have shown superior performance over unmodified ZVI, with efficiency and rate of hydrodechlorination depending on various factors including metal combinations, properties, and characteristics of the target chlorophenol (Gunawardana, Singhal, & Swedlund, 2011).

Health Concerns

Concerns have been raised regarding the safety of chlorophenols and related compounds, such as phenoxyacetic acids, due to studies linking these chemicals to cancers like soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains debated, with methodological limitations in existing data. The potency of these compounds as carcinogens is considered weak compared to chemical alternatives and the hazards associated with manual vegetation cleaning, which carries a high risk of occupational injuries (Kelly & Guidotti, 1989).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, the compound Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar structure, acts as a chemical inhibitor of oxidative phosphorylation . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For example, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .

Action Environment

For instance, the compound Triclocarban, which has a similar structure, is a white powder that is insoluble in water .

Biochemical Analysis

Cellular Effects

It has been suggested that the compound may have antioxidant properties , which could influence cell function by protecting cells from oxidative stress. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This could potentially lead to changes in gene expression and enzyme inhibition or activation.

properties

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVITWRDKZBYCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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